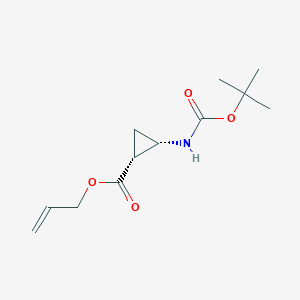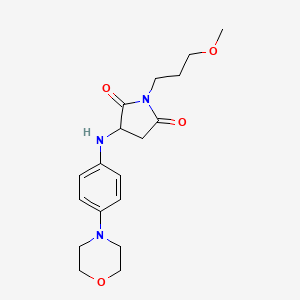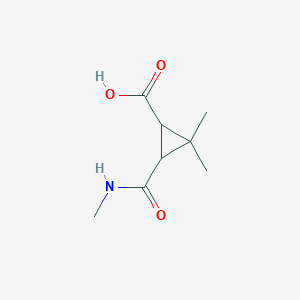
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid, also known as DMCPA, is a cyclic carboxylic acid that has a variety of applications in organic and medicinal chemistry. It has been used as a starting material for the synthesis of other organic compounds and as a reagent in several biochemical and physiological processes. The aim of
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of enzyme-catalyzed reactions, and the study of biochemical and physiological processes. It has been used as a starting material for the synthesis of other organic compounds, such as 2,2-dimethyl-3-methylcyclopropanecarboxylic acid and 2,2-dimethyl-3-methylcyclopropanecarboxylic acid methyl ester. It has also been used to study enzyme-catalyzed reactions, such as the reaction of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid with an enzyme-catalyzed cyclopropanation reaction. Additionally, it has been used to study the biochemical and physiological effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on cells and organisms.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is not fully understood. However, it is believed that the cyclopropanecarboxylic acid group of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is able to form a complex with an enzyme, which then catalyzes the cyclopropanation reaction. This reaction results in the formation of a cyclopropane ring, which is then further modified by the enzyme. This modified cyclopropane ring is then able to interact with other molecules, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, resulting in the inhibition of lipid synthesis. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, resulting in the inhibition of DNA and RNA synthesis. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in the inhibition of protein synthesis. Additionally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it can be used to study a variety of biochemical and physiological processes, such as enzyme-catalyzed reactions and the effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on cells and organisms. However, there are also some limitations. 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is not water soluble, and it cannot be used in aqueous solutions. Additionally, it is not very soluble in organic solvents, and it can react with other compounds in the reaction mixture, resulting in the formation of unwanted by-products.
Zukünftige Richtungen
The potential future directions for the use of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid in scientific research include the development of new synthetic methods for the synthesis of other organic compounds, the study of the effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on different types of cells and organisms, and the development of new drugs and therapies based on the biochemical and physiological effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid. Additionally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid could be used as a starting material for the synthesis of other cyclic carboxylic acids, and it could be used in the development of new catalysts for the synthesis of organic compounds. Finally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid could be used in the development of new methods for the analysis of biochemical and physiological processes.
Synthesemethoden
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid can be synthesized through the reaction of 2,2-dimethyl-3-hydroxycyclopropanecarboxylic acid and methyl isocyanate in the presence of a base. The reaction is carried out in a polar aprotic solvent such as dimethylformamide or acetonitrile. The base used is usually an alkali metal hydride, such as sodium hydride or potassium hydride. The reaction proceeds through an intramolecular attack of the alkali metal hydride on the carboxylic acid group, forming a cyclopropane ring. The resulting product is then treated with methyl isocyanate to form 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(methylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)4(6(10)9-3)5(8)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYBXQLHSDMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)
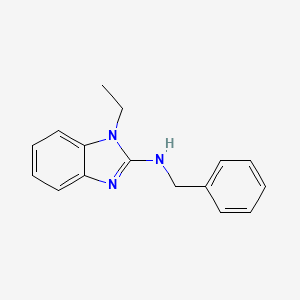
![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)
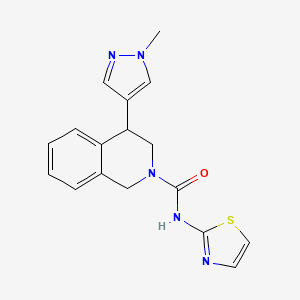
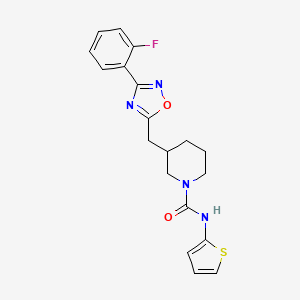
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea](/img/structure/B2922711.png)
![4,4,4-Trifluoro-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2922712.png)
![N-(3-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2922713.png)
